Product packaging for (S)-4-Tosyloxy-1,2-epoxybutane(Cat. No.:CAS No. 91111-12-5)

(S)-4-Tosyloxy-1,2-epoxybutane

Cat. No.: B1610429
CAS No.: 91111-12-5
M. Wt: 242.29 g/mol
InChI Key: OOCUYWYPDMKZOQ-JTQLQIEISA-N
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Description

(S)-4-Tosyloxy-1,2-epoxybutane is a chiral organic compound that serves as a valuable synthetic intermediate in advanced organic and medicinal chemistry research. Its molecular formula is C11H14O4S, with a molecular weight of 242.29 g/mol . This molecule integrates two key reactive functional groups—an oxirane (epoxide) ring and a tosylate ester—into a single, enantiopure scaffold. The (S)-configuration of the epoxide ring is particularly significant, as it dictates the stereochemistry of downstream reaction products . The primary research value of this compound lies in its role as a versatile chiral building block. The epoxide ring is susceptible to regioselective and stereospecific nucleophilic ring-opening reactions by a variety of nucleophiles, such as cyanide, organometallic reagents, and azide, enabling the installation of two new chiral centers with high fidelity . Concurrently, the tosylate group is an excellent leaving group, facilitating subsequent substitution reactions, notably SN2-type alkylations, to extend the carbon chain or introduce heteroatoms. This dual functionality allows researchers to construct complex, enantiomerically pure molecules like β-hydroxynitriles, amino alcohols, and other bioactive precursors from a single starting material . In practical research applications, this compound is used in the synthesis of chiral polymers and hydrogels, such as modified chitosans, where it introduces hydroxybutyl groups to impart properties like thermosensitivity . It is also crucial in the development of pharmaceutical intermediates and fine chemicals where control over absolute stereochemistry is essential for biological activity. Researchers value this compound for its ability to provide a chiral 1,2-epoxybutane synthon that can be further functionalized predictably at the C-4 position via the tosylate. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O4S B1610429 (S)-4-Tosyloxy-1,2-epoxybutane CAS No. 91111-12-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2S)-oxiran-2-yl]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-7-6-10-8-14-10/h2-5,10H,6-8H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCUYWYPDMKZOQ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC[C@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472912
Record name 2-[(2S)-Oxiran-2-yl]ethyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91111-12-5
Record name 2-[(2S)-Oxiran-2-yl]ethyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for S 4 Tosyloxy 1,2 Epoxybutane

Enantioselective Approaches to Precursors of (S)-4-Tosyloxy-1,2-epoxybutane

The critical precursor to this compound is (S)-3,4-epoxybutan-1-ol. The enantioselective synthesis of this intermediate is paramount and is typically achieved through two main strategies: the asymmetric epoxidation of an achiral precursor like but-3-en-1-ol, or the derivatization of a naturally occurring chiral molecule.

Asymmetric Epoxidation Strategies

Asymmetric epoxidation introduces chirality into a molecule by the selective oxidation of one of the two prochiral faces of an alkene. Several powerful methods have been developed for this purpose.

The Sharpless asymmetric epoxidation is a highly reliable and widely used method for the enantioselective epoxidation of primary and secondary allylic alcohols. nih.gov This reaction utilizes a catalyst system composed of titanium tetraisopropoxide, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. rsc.org For the synthesis of (S)-3,4-epoxybutan-1-ol from but-3-en-1-ol, the use of (+)-diethyl tartrate ((+)-DET) as the chiral ligand directs the epoxidation to furnish the desired (S)-enantiomer. The predictability and high enantioselectivity of the Sharpless epoxidation make it a preferred method for accessing this chiral epoxide. nih.gov

The Jacobsen-Katsuki epoxidation , in contrast, is particularly effective for the enantioselective epoxidation of unfunctionalized cis-disubstituted and certain other alkenes using a chiral manganese-salen complex as the catalyst. nih.govscripps.edu While highly effective for its target substrates, it is generally not the primary choice for the synthesis of (S)-3,4-epoxybutan-1-ol from but-3-en-1-ol, as the Sharpless epoxidation is specifically designed for allylic alcohols and typically provides superior results for this substrate class. nih.gov

Method Substrate Catalyst System Typical Enantiomeric Excess (ee)
Sharpless EpoxidationAllylic AlcoholsTi(OiPr)4, DET, TBHP>90%
Jacobsen-Katsuki EpoxidationUnfunctionalized AlkenesChiral Mn-salen complexHigh for suitable substrates

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral ketones, for instance, can catalyze the asymmetric epoxidation of a wide range of olefins with broad substrate scope. nih.gov For the epoxidation of α,β-unsaturated aldehydes, chiral aminocatalysts can be employed to achieve high enantioselectivity. rsc.org While these methods are of significant academic and industrial interest, their application to the specific synthesis of (S)-3,4-epoxybutan-1-ol from but-3-en-1-ol is less commonly reported in comparison to the well-established Sharpless epoxidation.

Biocatalysis offers an environmentally benign and highly selective approach to the synthesis of chiral compounds. The stereoselective epoxidation of but-3-en-1-ol has been demonstrated using various alkene-utilizing bacteria, such as strains of Mycobacterium and Nocardia. researchgate.net These microorganisms possess monooxygenase enzymes that can catalyze the epoxidation of the double bond. However, reports indicate that these bacterial systems often predominantly produce the (R)-enantiomer of 3,4-epoxybutan-1-ol. researchgate.net

Chemoenzymatic strategies, which combine chemical and enzymatic steps, provide a powerful alternative for accessing enantiopure epoxides. For instance, the enzymatic resolution of a racemic mixture of a precursor can be a highly effective approach.

Derivatization from Chiral Pool Precursors

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products, such as carbohydrates and amino acids. nih.gov These molecules serve as excellent starting materials for the synthesis of complex chiral targets.

Carbohydrates are particularly attractive chiral pool starting materials due to their high density of stereocenters and functional groups. D-mannitol, a readily available sugar alcohol, can be converted into (S)-epichlorohydrin, a versatile precursor to this compound. A common synthetic route involves the protection of the diols, followed by oxidative cleavage and subsequent transformations to install the epoxide and tosylate functionalities. This approach leverages the inherent chirality of the starting material to establish the desired stereochemistry in the final product.

Another example is the use of levoglucosenone, a chiral compound derived from the pyrolysis of cellulose. It can be transformed into chiral epoxides like ethyl and methyl (S)-3-(oxiran-2-yl)propanoates through a chemoenzymatic pathway.

Chiral Pool Precursor Key Transformations Target Intermediate
D-MannitolProtection, Oxidative Cleavage, Epoxidation(S)-Epichlorohydrin
LevoglucosenoneBaeyer-Villiger Oxidation, Hydrogenation, Tosylation, Epoxidation(S)-3-(Oxiran-2-yl)propanoates
Pathways from Tartaric Acid Derivatives

The synthesis of chiral compounds often leverages the "chiral pool," utilizing readily available, enantiomerically pure natural products as starting materials. While (S)-malic acid is a more direct precursor, pathways can be established from L-(+)-tartaric acid, another abundant chiral starting material. The key intermediate for the synthesis of this compound is (S)-1,2,4-butanetriol.

The conversion of tartaric acid to (S)-1,2,4-butanetriol typically proceeds through (S)-malic acid. L-Tartaric acid can be reduced to malic acid using reagents like hydroiodic acid. youtube.com Subsequently, (S)-malic acid is esterified to its diester, commonly dimethyl (S)-malate, which is then reduced to yield (S)-1,2,4-butanetriol. google.comresearchgate.net The reduction of the carboxyl groups of the malate diester is a critical step and is often achieved with high yield and excellent preservation of stereochemistry using reducing agents like sodium borohydride in an appropriate solvent. google.com

Table 1: Examples of Reduction of Dimethyl (S)-Malate to (S)-1,2,4-Butanetriol

Reducing AgentSolvent(s)Temperature (°C)Yield (%)Optical Purity (% ee)
Sodium Borohydridetert-Butanol / Methanol2090.099.0
Sodium BorohydrideEthanol2089.099.3
Sodium Borohydride1,2-Dimethoxyethane10-2078.8>99

This synthetic route provides access to the crucial (S)-1,2,4-butanetriol intermediate in high enantiomeric excess, setting the stage for the subsequent functionalization steps.

Regioselective and Stereoselective Functionalization for Tosyloxy Group Introduction

With (S)-1,2,4-butanetriol in hand, the next phase involves the selective introduction of the tosyloxy group at the primary C4 hydroxyl, followed by the formation of the epoxide ring from the C1 and C2 hydroxyls.

The regioselective tosylation of the primary hydroxyl group at the C4 position of (S)-1,2,4-butanetriol, in the presence of the two secondary hydroxyls at C1 and C2, is a significant challenge. Direct tosylation with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine often leads to a mixture of products, including the desired 4-O-tosylate, as well as di- and tri-tosylated byproducts. semanticscholar.org

To achieve high regioselectivity, catalytic methods have been developed. One effective approach involves the use of dibutyltin oxide (Bu₂SnO) as a catalyst. google.commdpi.com This method relies on the in-situ formation of a stannylene acetal intermediate, which activates the primary hydroxyl group, making it more susceptible to tosylation over the secondary ones. This technique allows for the synthesis of (S)-4-tosyloxy-1,2-butanediol with high selectivity. google.com The reaction is typically performed in a suitable organic solvent like toluene, using an amine base such as diisopropylethylamine (DIPEA) to neutralize the HCl generated. google.com

Table 2: Conditions for Regioselective Mono-Tosylation of Diols

CatalystReagentsBaseSolventScaleEstimated Yield (%)
Dibutyltin oxideTosyl chlorideDIPEAToluene0.1 mol>80
Dibutyltin oxideTosyl chlorideDIPEAToluene35 mol80

Ring-Closing Reactions to Form the Epoxide Moiety from Halohydrins

The formation of the epoxide ring from the 1,2-diol moiety of (S)-4-tosyloxy-1,2-butanediol is typically a two-step process that proceeds via a halohydrin intermediate.

First, one of the hydroxyl groups in the 1,2-diol is converted into a good leaving group, such as a halide. This can be achieved using various reagents. For example, reaction with a reagent like thionyl chloride (SOCl₂) or an N-halosuccinimide can selectively replace a hydroxyl group with a chlorine atom, forming a chlorohydrin, such as (S)-1-chloro-4-tosyloxy-2-butanol.

Once the chlorohydrin intermediate is formed, the epoxide ring is generated through an intramolecular SN2 reaction upon treatment with a base (e.g., sodium hydroxide or potassium tert-butoxide). The base deprotonates the remaining hydroxyl group, forming a nucleophilic alkoxide. This alkoxide then performs a backside attack on the carbon atom bearing the halide, displacing it and closing the three-membered epoxide ring. This intramolecular cyclization is stereospecific, resulting in an inversion of configuration at the carbon center that is attacked.

Optimization and Scale-Up Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production requires careful optimization of each synthetic step to ensure safety, efficiency, and cost-effectiveness.

For the synthesis of the (S)-1,2,4-butanetriol precursor, while chemical reduction of malic acid esters is effective, biosynthetic routes are being explored as a "green" alternative. google.comdtic.mil Fermentation processes using engineered microorganisms to convert carbohydrates like D-xylose into D-1,2,4-butanetriol have been developed and scaled up to pilot plant levels (100 L fermentors). dtic.mil Such bio-based methods can offer a more sustainable and potentially cost-effective source for the key triol intermediate, avoiding the use of expensive metal catalysts and high-pressure hydrogenation. dtic.mil

The regioselective tosylation step has also been optimized for larger scales. A process utilizing catalytic dibutyltin oxide has been successfully conducted on a 35-mole pilot plant scale, demonstrating its industrial viability. google.com Key optimization parameters in this step include catalyst loading, reaction time, temperature, and the choice of base and solvent to maximize yield and selectivity while minimizing the formation of di-tosylated impurities. google.com

Epoxide Ring Opening Reactions of S 4 Tosyloxy 1,2 Epoxybutane

Nucleophilic Ring Opening Strategies

The primary mode of reaction for (S)-4-Tosyloxy-1,2-epoxybutane involves the nucleophilic opening of its strained three-membered epoxide ring. This process is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups with a high degree of control over the resulting stereochemistry.

Regioselectivity and Stereochemical Control

The outcomes of nucleophilic attacks on the asymmetric epoxide of this compound are dictated by well-established principles of reaction mechanisms, closely resembling an S(_N)2 reaction.

The epoxide ring of this compound contains two electrophilic carbon atoms, C1 and C2. Under neutral or basic conditions, which favor a strong, anionic nucleophile, the reaction proceeds via a classic S(_N)2 mechanism. In this scenario, the nucleophile will preferentially attack the less sterically hindered carbon atom. For this compound, the terminal C1 carbon is a primary carbon and is significantly less sterically encumbered than the internal C2 carbon, which is a secondary carbon.

Therefore, strong nucleophiles will almost exclusively attack the C1 position. This high regioselectivity is a direct consequence of the lower steric hindrance at the terminal carbon, which allows for a more accessible trajectory for the attacking nucleophile. The electronic influence of the tosyl group is relatively distant and has a minimal directing effect on the regioselectivity of the initial epoxide attack by an external nucleophile.

A hallmark of the S(_N)2 reaction mechanism is the inversion of stereochemical configuration at the carbon center that undergoes attack. When a nucleophile attacks the C1 or C2 carbon of the epoxide ring in this compound, it does so from the side opposite to the C-O bond that is breaking. This "backside attack" leads to a predictable and complete inversion of the stereocenter.

While attack at the C1 position does not involve a stereocenter, an attack at the chiral C2 center would result in the inversion of its (S)-configuration to an (R)-configuration. However, due to the strong steric preference for attack at C1, reactions with strong nucleophiles predominantly yield products resulting from attack at the terminal position, thus preserving the original stereochemistry at C2. The stereospecificity of this reaction is critical for its application in asymmetric synthesis, as it allows the chirality of the starting material to be reliably transferred to the product.

Reactivity with Diverse Heteroatom Nucleophiles

The electrophilic nature of the epoxide ring allows this compound to react with a broad spectrum of heteroatom nucleophiles, including those based on oxygen and nitrogen. These reactions lead to the formation of valuable 1,2-difunctionalized products.

Oxygen-based nucleophiles, such as water, hydroxides, and alkoxides, readily open the epoxide ring of this compound. Under basic or neutral conditions (e.g., sodium methoxide in methanol), the alkoxide acts as a strong nucleophile, attacking the less-substituted C1 carbon. This regioselective attack yields a 1,2-diol monoether.

A competing intramolecular reaction can occur, particularly under conditions that favor cyclization. For instance, treatment with a base can lead to the formation of (S)-3-hydroxytetrahydrofuran. This occurs via an initial intermolecular attack by a nucleophile (like hydroxide) at C1, followed by an intramolecular S(_N)2 reaction where the newly formed alkoxide at C2 attacks the carbon bearing the tosylate group. Alternatively, an intramolecular attack of the epoxide oxygen on the tosylated carbon can occur under certain conditions.

Table 1: Reaction with Oxygen-Based Nucleophiles

Nucleophile Reagent/Conditions Major Product Description
Hydroxide/Water aq. NaOH (S)-1-(tosyloxy)butane-2,3-diol Intermolecular attack at C1.
Methoxide NaOMe / MeOH (S)-4-methoxy-1-(tosyloxy)butan-2-ol Intermolecular attack at C1.

Nitrogen-based nucleophiles, such as primary and secondary amines, are also effective for the ring-opening of epoxides, leading to the synthesis of amino alcohols. These products are important structural motifs in many biologically active compounds. The reaction of an amine with this compound follows the same S(_N)2 pathway, with the amine preferentially attacking the sterically less hindered C1 position.

This reaction yields a secondary or tertiary amine, respectively, along with a secondary alcohol. The resulting amino alcohol can then undergo a subsequent intramolecular cyclization by attacking the carbon bearing the tosylate group to form substituted morpholines or other nitrogen-containing heterocycles, depending on the structure of the amine used. The hydroxyl group generated during the initial ring-opening can catalyze the subsequent reaction of the amine with another molecule of the epoxide.

Table 2: Reaction with Nitrogen-Based Nucleophiles

Nucleophile Reagent/Conditions Major Product Description
Benzylamine Benzylamine, heat (S)-1-(benzylamino)-4-(tosyloxy)butan-2-ol Intermolecular attack at C1.
Ammonia aq. NH3 (S)-1-amino-4-(tosyloxy)butan-2-ol Intermolecular attack at C1.
Halogen-Based Nucleophiles (e.g., Halides)

The reaction of epoxides with halide nucleophiles is a fundamental transformation in organic synthesis. For this compound, the ring-opening with halides such as azide (a pseudohalogen) typically proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide ring.

In the case of azidolysis, the reaction of unsymmetrical epoxides with sodium azide often leads to the attack of the azide ion on the less substituted carbon. However, the regioselectivity can be influenced by the reaction conditions, such as the pH of the medium. While specific studies on this compound with halides were not extensively found in the searched literature, the general principles of epoxide chemistry suggest that the reaction with a halide source like lithium aluminum hydride would also result in the opening of the epoxide ring.

A study on various epoxides with sodium azide demonstrated that the reactions are highly regioselective, yielding a single isomer in many cases. The use of aqueous media and the control of pH are effective strategies for controlling the regioselectivity of the azidolysis of epoxides. For instance, under basic conditions (pH 9.5), the azide ion preferentially attacks the less substituted carbon, whereas under acidic conditions (pH 4.2), an increase in the attack at the more substituted carbon is observed.

NucleophileReagents and ConditionsMajor ProductKey Findings
Azide (N3-)NaN3, NH4Cl, EtOH/H2O, reflux(S)-1-azido-4-tosyloxybutane-2-olAttack at the less substituted carbon is generally favored. Regioselectivity can be pH-dependent.
Table 1. Reactions of this compound with Halogen-Based Nucleophiles.
Sulfur-Based Nucleophiles (e.g., Thiols)

Sulfur-based nucleophiles, such as thiols, are effective for the ring-opening of epoxides. These reactions are typically carried out under basic conditions to generate the more nucleophilic thiolate anion. The reaction of this compound with a thiol, like thiophenol, in the presence of a base would proceed via an SN2 attack at the less sterically hindered C1 position of the epoxide. This regioselectivity is a common feature in the ring-opening of epoxides with strong nucleophiles under basic or neutral conditions.

NucleophileReagents and ConditionsMajor ProductKey Findings
Thiophenolate (PhS-)Thiophenol, Base (e.g., NaH), THF(S)-1-(phenylthio)-4-tosyloxybutane-2-olThe thiolate attacks the terminal carbon of the epoxide in an SN2 fashion.
Table 2. Reactions of this compound with Sulfur-Based Nucleophiles.

Reactivity with Carbon-Based Nucleophiles

Organometallic Reagents (e.g., Grignard, Organocuprates, Organolithiums)

Organometallic reagents are potent carbon nucleophiles that readily open epoxide rings. Organocuprates, also known as Gilman reagents, are particularly useful for their high selectivity. When reacting with unsymmetrical epoxides, organocuprates generally attack the less substituted carbon. The reaction of this compound with a Gilman reagent, such as lithium dimethylcuprate (Me₂CuLi), is expected to yield the corresponding alcohol resulting from the attack at the C1 position. This regioselectivity has been exploited in the synthesis of various natural products.

ReagentReagents and ConditionsMajor ProductKey Findings
Lithium Dimethylcuprate(CH3)2CuLi, Et2O, -30 to 0 °C(S)-5-tosyloxypentan-2-olRegioselective attack at the less substituted carbon of the epoxide.
Table 3. Reactions of this compound with Organometallic Reagents.
Enolates and Stabilized Carbanions

Enolates and other stabilized carbanions, such as those derived from diethyl malonate, can also serve as nucleophiles for epoxide ring-opening. The reaction of the enolate of diethyl malonate, generated by a base like sodium ethoxide, with this compound would involve a nucleophilic attack on the terminal carbon of the epoxide. This would be followed by protonation to give a hydroxy diester, which can then be further manipulated, for instance, by intramolecular cyclization to form a lactone. The malonic ester synthesis is a classic method for forming carbon-carbon bonds.

NucleophileReagents and ConditionsIntermediate ProductKey Findings
Diethyl Malonate EnolateDiethyl malonate, NaOEt, EtOHDiethyl 2-((S)-2-hydroxy-4-tosyloxybutyl)malonateThe enolate attacks the less substituted carbon of the epoxide.
Table 4. Reaction of this compound with a Stabilized Carbanion.

Catalyzed Ring Opening Processes

Acid-Catalyzed Ring Opening Mechanisms

Under acidic conditions, the ring-opening of epoxides proceeds via a mechanism that has characteristics of both SN1 and SN2 pathways. The epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks one of the epoxide carbons. For an unsymmetrical epoxide like this compound, the regioselectivity of the nucleophilic attack depends on the substitution pattern of the epoxide carbons.

In the acid-catalyzed methanolysis of a similar compound, 1,2-epoxybutane, the nucleophile (methanol) preferentially attacks the more substituted carbon. This is because the transition state has significant carbocationic character, and the positive charge is better stabilized at the more substituted secondary carbon. The attack occurs from the backside, leading to an inversion of configuration if the carbon is a stereocenter.

ReactionReagents and ConditionsMajor ProductMechanism Highlights
Acid-Catalyzed MethanolysisCH3OH, H+ (e.g., H2SO4)(S)-2-methoxy-4-tosyloxybutan-1-ol and (S)-1-methoxy-4-tosyloxybutan-2-olProtonation of the epoxide oxygen followed by nucleophilic attack. Attack at the more substituted carbon is generally favored due to stabilization of the partial positive charge in the transition state.
Table 5. Acid-Catalyzed Ring Opening of this compound.

1

The strained three-membered ring of epoxides makes them susceptible to ring-opening reactions with a variety of nucleophiles. These reactions can be catalyzed by either acids or bases, and the regiochemical and stereochemical outcomes are often dependent on the chosen conditions. For a substituted epoxide like this compound, which contains a primary (C1) and a secondary (C2) carbon in the epoxide ring, the site of nucleophilic attack is a key consideration.

1 Role of Brønsted and Lewis Acids

Acid catalysis facilitates the ring-opening of epoxides, especially with weak nucleophiles, by activating the epoxide ring. Brønsted acids protonate the epoxide oxygen, transforming the hydroxyl group into a much better leaving group. This protonation makes the epoxide carbons more electrophilic and susceptible to nucleophilic attack. pressbooks.pub Similarly, Lewis acids can coordinate to the epoxide oxygen, polarizing the C-O bonds and likewise increasing the electrophilicity of the ring carbons.

The mechanism of acid-catalyzed ring-opening is generally considered a hybrid between SN1 and SN2 pathways. libretexts.org First, the epoxide oxygen is protonated by the acid catalyst. pressbooks.pub Subsequently, the carbon-oxygen bond begins to break, leading to the development of a partial positive charge on the carbon atoms. libretexts.org Unlike a pure SN1 reaction, a discrete carbocation intermediate is typically not formed; instead, the nucleophile attacks the electrophilic carbon before the C-O bond fully cleaves. libretexts.org This process occurs via a backside attack, similar to an SN2 reaction, resulting in an inversion of stereochemistry at the site of attack and the formation of a trans product. pressbooks.pub

2 Regiochemical Divergence in Substituted Epoxides

In the acid-catalyzed ring-opening of unsymmetrical epoxides, the regioselectivity of the reaction is dictated by a balance of electronic and steric factors. The transition state of the reaction possesses significant SN1 character. libretexts.org Consequently, a partial positive charge develops on the carbon atom that can best stabilize it. Nucleophilic attack, therefore, preferentially occurs at the more substituted carbon of the epoxide ring. pressbooks.pub For this compound, the epoxide ring consists of a primary carbon (C1) and a secondary carbon (C2). The secondary carbon (C2) is better able to stabilize the developing positive charge in the transition state. Thus, under acidic conditions, nucleophilic attack will predominantly occur at the C2 position.

This regiochemical outcome is a hallmark of acid-catalyzed epoxide openings and stands in contrast to base-catalyzed mechanisms. The preference for attack at the more substituted position highlights the SN1-like nature of the transition state, where electronic effects favoring carbocation stability outweigh the steric hindrance at the more substituted carbon. pressbooks.pub

Condition Catalyst Type Mechanism Site of Attack on this compound Stereochemical Outcome
AcidicBrønsted or Lewis AcidSN1-like/SN2 hybridC2 (More substituted)trans
BasicStrong Base/NucleophileSN2C1 (Less substituted)trans

2 Base-Catalyzed Ring Opening Mechanisms

Base-catalyzed ring-opening of epoxides proceeds through a distinctly different mechanism compared to acid-catalyzed reactions. Due to the high ring strain of the epoxide, they are one of the few types of ethers that can be cleaved by basic nucleophiles. pressbooks.pub This reaction is a classic example of an SN2 mechanism. libretexts.orglibretexts.org The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, causing the simultaneous breaking of the carbon-oxygen bond. The leaving group is an alkoxide, which is typically a poor leaving group; however, the release of the significant ring strain (approximately 13 kcal/mol) provides the necessary driving force for the reaction. masterorganicchemistry.commasterorganicchemistry.com A subsequent protonation step, usually during an aqueous workup, neutralizes the alkoxide to form the final alcohol product. masterorganicchemistry.com

1 Influence of Base Strength and Counterions

The rate and success of the base-catalyzed ring-opening are highly dependent on the nucleophilicity of the base. Strong nucleophiles, such as hydroxides, alkoxides, Grignard reagents, and organolithium compounds, are required for the reaction to proceed efficiently. masterorganicchemistry.commasterorganicchemistry.com Weaker, neutral nucleophiles like water or alcohols are generally unreactive towards epoxides without acid catalysis. masterorganicchemistry.com Therefore, stronger bases typically lead to faster reaction rates.

The choice of solvent and counterions can also play a role. For very strong bases like Grignard or organolithium reagents, aprotic solvents are necessary to prevent an irreversible acid-base reaction that would consume the nucleophile. masterorganicchemistry.com For moderately basic nucleophiles like sodium hydroxide or sodium methoxide, the base is in equilibrium with its conjugate acid solvent (water or methanol), and the reaction can proceed smoothly. masterorganicchemistry.com

2 Preferential Attack at Less Substituted Carbons

The regioselectivity of the base-catalyzed epoxide ring-opening is governed by steric hindrance, a key feature of the SN2 mechanism. pressbooks.pub The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring. libretexts.orgucalgary.ca In the case of this compound, the two potential sites of attack are the primary carbon (C1) and the secondary carbon (C2). The primary carbon is significantly less sterically encumbered than the secondary carbon, making it the preferred site for nucleophilic attack under basic conditions. pressbooks.pubucalgary.ca This attack occurs from the backside relative to the C-O bond, resulting in an inversion of configuration at the reacting center and a trans relationship between the incoming nucleophile and the newly formed hydroxyl group. ucalgary.ca

3 Metal-Catalyzed Asymmetric Ring Opening

The asymmetric ring-opening (ARO) of epoxides is a powerful synthetic method that allows for the creation of valuable, enantioenriched vicinal difunctionalized compounds from readily available starting materials. mdpi.com Chiral metal complexes, particularly metal-Salen complexes, have emerged as highly effective catalysts for these transformations, enabling high levels of reactivity and enantioselectivity. mdpi.comunits.it These reactions can involve the desymmetrization of meso-epoxides or the kinetic resolution of racemic terminal epoxides. mdpi.com

1 Salen-Complex Catalysis

Chiral Salen complexes, typically involving metals such as chromium (Cr) and cobalt (Co), are premier catalysts for the asymmetric ring-opening of epoxides with a wide range of nucleophiles. units.itnih.gov The first significant report in this area was by Jacobsen and coworkers, who utilized a chiral (salen)Cr complex for the azidolysis of meso-epoxides with trimethylsilylazide (TMSN₃), achieving high yields and excellent enantioselectivities. mdpi.comacs.org

The mechanism of Salen-catalyzed ARO is often bimetallic and cooperative. units.itnih.gov It is proposed that one metal-Salen unit acts as a Lewis acid, activating the epoxide by coordinating to its oxygen atom. acs.org Simultaneously, a second metal-Salen unit can activate the nucleophile, facilitating its delivery to the activated epoxide. units.itacs.org This dual-activation model explains the high reactivity and selectivity observed. Kinetic studies have supported a mechanism that involves two metal centers in the rate-determining step. acs.org

Cobalt-Salen complexes have proven particularly effective for the hydrolytic kinetic resolution (HKR) of terminal epoxides, providing practical access to both enantiopure epoxides and 1,2-diols on a large scale. nih.govnih.gov Oligomeric (salen)Co catalysts have been developed that show enhanced reactivity and enantioselectivity compared to their monomeric counterparts in various epoxide ring-opening reactions, including those with water, phenols, and carbamates as nucleophiles. nih.gov The success of these catalysts lies in their ability to pre-organize the two catalytic units, reducing the entropic cost of the bimetallic mechanism. nih.gov

Catalyst System Metal Center Typical Nucleophiles Application Key Mechanistic Feature
Jacobsen's CatalystCr(III)TMSN₃Desymmetrization of meso-epoxidesBimetallic cooperative activation of epoxide and nucleophile units.itacs.org
Jacobsen's CatalystCo(III)H₂O, PhenolsHydrolytic Kinetic Resolution (HKR) of terminal epoxidesBimetallic mechanism; dual activation nih.govnih.gov
Oligomeric SalenCo(III)H₂O, Phenols, Alcohols, CarbamatesHKR, Phenolytic Kinetic Resolution (PKR), desymmetrizationEnhanced reactivity via reduced entropic cost of bimetallic pathway nih.gov
Other Transition Metal Systems

While classical methods for epoxide ring-opening often rely on acid or base catalysis, a diverse range of transition metal systems offers unique advantages in terms of catalytic efficiency, mild reaction conditions, and control over selectivity. For a substrate like this compound, also known as (S)-glycidyl tosylate, these advanced catalytic systems can provide alternative pathways for functionalization.

Several transition metal catalysts have been demonstrated to be effective for the ring-opening of various epoxides, and their application to this compound can be inferred from their general reactivity. For instance, ammonium decatungstocerate(IV) has been employed as an efficient, reusable catalyst for the regio- and stereoselective cleavage of epoxides with nucleophiles like alcohols and water under neutral conditions. organic-chemistry.org This system is noted for its high yields and selectivity. organic-chemistry.org

Ruthenium and cobalt complexes have been utilized in transfer hydrogenation reactions, where an epoxide is opened and subsequently reduced. researchgate.net A dual-catalytic system involving Vitamin B12 (a cobalt complex) and a nickel catalyst has been reported for the highly regioselective cross-electrophile coupling of epoxides with aryl halides, favoring the formation of linear alcohol products through attack at the less hindered carbon. nih.gov Furthermore, palladium catalysts have shown high activity and selectivity for epoxide hydrogenolysis, the cleavage of the C-O bond by hydrogen, at room temperature. organic-chemistry.org

Titanium and magnesium catalysts have also emerged for the reductive ring-opening of epoxides. A titanium catalyst, in the presence of a borohydride source, can facilitate the anti-Markovnikov reduction of epoxides under mild conditions. organic-chemistry.org Similarly, a magnesium catalyst has been shown to achieve selective hydroboration of epoxides, leading to secondary and tertiary alcohols with excellent regioselectivity. organic-chemistry.org These systems highlight the ongoing development of novel catalytic methods that could be applied to substrates like this compound to access a variety of functionalized chiral molecules.

Table 1: Examples of Other Transition Metal Systems in Epoxide Ring-Opening Reactions
Catalyst SystemReaction TypeKey FeaturesPotential Product from this compound
Ammonium decatungstocerate(IV)Nucleophilic Ring-Opening (e.g., with H₂O)Neutral conditions, high regio- and stereoselectivity. organic-chemistry.org(S)-4-Tosyloxybutane-1,2-diol
Vitamin B₁₂/NickelCross-Electrophile Coupling (with Ar-X)High regioselectivity for linear products (attack at C1). nih.gov(S)-1-Aryl-4-tosyloxybutan-2-ol
Palladium NanoparticlesHydrogenolysisHigh activity and selectivity at room temperature. organic-chemistry.org(S)-4-Tosyloxybutan-2-ol or (S)-4-Tosyloxybutan-1-ol
Titanium Catalyst/[BH₄]⁻Anti-Markovnikov ReductionMild conditions, selective formation of the more substituted alcohol. organic-chemistry.org(S)-4-Tosyloxybutan-2-ol
Magnesium CatalystHydroborationExcellent yields and regioselectivity. organic-chemistry.org(S)-4-Tosyloxybutan-2-ol

Reductive Ring Opening of the Epoxide Functionality

The reductive ring-opening of epoxides is a fundamental transformation that converts the oxirane ring into a hydroxyl group, providing access to chiral alcohols from chiral epoxides. This process involves the formal addition of a hydride ion (H⁻) and a proton (H⁺) across one of the C-O bonds of the epoxide.

Selective Reduction to Chiral Alcohols

The reduction of this compound can selectively yield chiral alcohols, with the regioselectivity of the reaction being the critical factor determining the final product. The reaction is typically performed with complex metal hydrides such as Lithium Aluminum Hydride (LiAlH₄) or Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al). youtube.comnih.gov

These reactions are mechanistically analogous to a base-catalyzed, Sₙ2-type ring-opening. transformationtutoring.com The hydride nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring. In the case of this compound, the C1 position is a primary carbon, while the C2 position is a secondary carbon. Consequently, hydride attack occurs predominantly at the C1 position. This regioselective reduction leads to the formation of a single major product, the chiral secondary alcohol (S)-4-tosyloxybutan-2-ol.

The general sequence is as follows:

The hydride reagent (e.g., LiAlH₄) delivers a hydride ion to the C1 carbon. transformationtutoring.com

This nucleophilic attack proceeds via an Sₙ2 mechanism, causing the C1-O bond to break and form an intermediate aluminum alkoxide at the C2 position. youtube.com

An aqueous acidic workup then protonates the alkoxide to yield the final chiral alcohol product. youtube.com

While LiAlH₄ is a powerful reducing agent, other reagents have been developed for this transformation. For instance, a combination of sodium cyanoborohydride and boron trifluoride etherate can also achieve regio- and stereoselective cleavage of epoxides. acs.org In some cases, catalytic hydrogenation using a platinum catalyst (Pt/C) has been observed to cause reductive ring-opening of an epoxide, although this may compete with other reductions in the molecule. mdpi.com

Table 2: Reagents for Selective Reductive Ring-Opening
ReagentTypical Site of Attack on this compoundMajor Product
Lithium Aluminum Hydride (LiAlH₄)C1 (less hindered) transformationtutoring.com(S)-4-Tosyloxybutan-2-ol
Red-AlCan be selective for C2 in some 2,3-epoxy alcohols. nih.govPotentially (S)-4-Tosyloxybutan-1-ol
NaBH₃CN / BF₃·OEt₂Regioselective reduction acs.org(S)-4-Tosyloxybutan-2-ol

Stereocontrol in Reductive Transformations

Stereocontrol is a paramount concern in the synthesis of chiral molecules. For the reductive ring-opening of a chiral epoxide like this compound, the stereochemical outcome is dictated by the Sₙ2 nature of the hydride attack.

The Sₙ2 mechanism involves a backside attack by the nucleophile relative to the leaving group. transformationtutoring.com In an epoxide ring-opening, the "leaving group" is the epoxide oxygen, which remains tethered to the other carbon. When the hydride attacks one carbon of the epoxide, it does so from the face opposite the C-O bond. This results in an inversion of the stereochemical configuration at the carbon center that is attacked.

In the case of this compound:

Attack at C1: The hydride attacks the non-chiral C1 center. This breaks the C1-O bond, and the stereocenter at C2 is not involved in the reaction. Therefore, its (S)-configuration is retained in the product, (S)-4-tosyloxybutan-2-ol. This is the major pathway with standard hydride reagents like LiAlH₄.

Attack at C2: If conditions could force an attack at the C2 stereocenter, the Sₙ2 mechanism would lead to an inversion of its configuration. The (S)-configuration would become (R). This would result in the formation of (R)-4-tosyloxybutan-1-ol. However, this pathway is sterically and electronically disfavored under standard reductive conditions.

The inherent stereospecificity of the Sₙ2-type hydride reduction ensures excellent stereocontrol. Starting with an enantiomerically pure (S)-epoxide, the reaction reliably produces a chiral alcohol with a predictable configuration, preserving the initial chirality of the molecule in the final product. This makes the reductive ring-opening of chiral epoxides a powerful and dependable strategy in asymmetric synthesis. nih.gov

Reactions Involving the Tosyloxy Group and Synergistic Reactivity of S 4 Tosyloxy 1,2 Epoxybutane

Nucleophilic Substitution at the Tosyloxy-Bearing Carbon

The p-toluenesulfonate (tosylate) group is a superior leaving group compared to halides or the hydroxyl group from which it is often derived. nih.govmasterorganicchemistry.com Its stability as an anion is due to the delocalization of the negative charge across the sulfonate group's oxygen atoms and the aromatic ring. This property makes the carbon atom to which it is attached (C4) a prime electrophilic center for nucleophilic substitution (SN2) reactions. chemistrysteps.com

In intermolecular SN2 reactions, an external nucleophile attacks the carbon atom bearing the tosyloxy group, leading to the displacement of the tosylate anion. These reactions are typically carried out in aprotic polar solvents and proceed with an inversion of stereochemistry. However, as the C4 carbon in (S)-4-Tosyloxy-1,2-epoxybutane is not a stereocenter, the primary outcome is the formation of a new carbon-nucleophile bond while preserving the epoxide's stereochemistry.

The versatility of this reaction allows for the introduction of a wide array of functional groups at the C4 position, transforming the epoxy tosylate into various valuable synthetic intermediates.

Table 1: Examples of Intermolecular SN2 Reactions

scienceNucleophilemediationReagent Examplebubble_chartProduct at C4biotechResulting Compound Name
Azide (N₃⁻)Sodium Azide (NaN₃)-N₃(S)-4-Azido-1,2-epoxybutane
Cyanide (CN⁻)Potassium Cyanide (KCN)-CN(S)-5-Cyano-1,2-epoxybutane
Iodide (I⁻)Sodium Iodide (NaI)-I(S)-4-Iodo-1,2-epoxybutane
Thiolate (RS⁻)Sodium Thiophenoxide (NaSPh)-SPh(S)-4-(Phenylthio)-1,2-epoxybutane

Intramolecular reactions occur when the nucleophile and the leaving group are part of the same molecule. youtube.com For this compound, such a reaction typically requires a preceding step where the epoxide is opened by an external nucleophile to unmask an internal nucleophile, usually a hydroxyl group.

For instance, the acid-catalyzed hydrolysis of the epoxide would yield (S)-butane-1,2,4-triol. If the C1 and C2 hydroxyl groups were then selectively protected, the remaining hydroxyl group could attack the C4 carbon, displacing the tosylate to form a cyclic ether like a substituted tetrahydrofuran. More elegantly, this can be achieved in a tandem sequence where the initial epoxide opening and subsequent cyclization occur in a single pot.

Rearrangement Pathways Initiated by Tosylate Reactivity

The departure of the tosylate leaving group can, under certain conditions, initiate molecular rearrangements. The specific pathway taken—substitution, elimination, or rearrangement—is heavily influenced by the substrate's structure, the reaction conditions, and the nature of the reagents used.

Carbocationic rearrangements are characteristic of reactions proceeding through an SN1 mechanism, where the leaving group departs before the nucleophile attacks, forming a carbocation intermediate. chemistrysteps.com However, the tosyloxy group in this compound is attached to a primary carbon. The formation of a primary carbocation is energetically highly unfavorable. Consequently, reactions at the C4 position of this molecule proceed almost exclusively through an SN2 mechanism, which does not involve a carbocation intermediate. Therefore, carbocationic rearrangements initiated by the departure of the tosylate are not a relevant or significant reaction pathway for this specific compound under standard nucleophilic substitution conditions. masterorganicchemistry.com

Elimination reactions provide an alternative pathway to substitution, leading to the formation of an alkene. njchm.com An E2 elimination reaction can be induced by treating this compound with a strong, sterically hindered base. The base abstracts a proton from the carbon adjacent to the tosylate-bearing carbon (C3), while the tosylate group is simultaneously expelled. This process results in the formation of a double bond between C3 and C4.

Table 2: Comparison of Substitution (SN2) vs. Elimination (E2) at C4

categoryReaction TypescienceTypical ReagentfunctionsMechanismbubble_chartProduct
SN2 SubstitutionStrong, non-bulky nucleophile (e.g., NaN₃)Bimolecular nucleophilic attack at C4(S)-4-Azido-1,2-epoxybutane
E2 EliminationStrong, bulky base (e.g., KOC(CH₃)₃)Bimolecular elimination via proton abstraction at C3(S)-1,2-Epoxybut-3-ene

Tandem and Cascade Reactions Exploiting Both Functional Groups

The true synthetic power of this compound is realized in tandem or cascade reactions where both the epoxide and the tosyloxy group participate sequentially in a single synthetic operation. rsc.orgnih.gov These reactions are highly efficient as they build molecular complexity rapidly by forming multiple bonds in one pot, avoiding the isolation of intermediates. nih.gov

A common strategy involves using the epoxide as a precursor to the nucleophile that will later interact with the tosylate group. A nucleophile is first used to open the epoxide ring, which generates a new functional group (typically a hydroxyl group) positioned to subsequently perform an intramolecular SN2 reaction at the C4 carbon, displacing the tosylate and forming a new ring. The regioselectivity of the initial epoxide opening (attack at C1 vs. C2) dictates the size of the resulting heterocyclic ring.

Example of a Tandem Reaction Sequence:

Epoxide Opening: An amine, such as benzylamine, acts as a nucleophile and attacks the less sterically hindered C1 carbon of the epoxide. This ring-opening step forms an amino alcohol intermediate.

Intramolecular Cyclization: The newly formed hydroxyl group at the C2 position is now perfectly positioned to act as an internal nucleophile. It attacks the C4 carbon, displacing the tosylate group in an intramolecular SN2 reaction.

Final Product: This sequence results in the formation of a six-membered heterocyclic ring, a substituted morpholine (B109124) derivative.

This type of planned, multi-step, one-pot reaction highlights the synergistic reactivity inherent in the structure of this compound.

Sequential Epoxide Ring Opening and Tosylate Displacement

A primary synthetic strategy utilizing this compound involves a two-step sequence initiated by the nucleophilic opening of the epoxide ring, followed by an intramolecular cyclization via displacement of the tosylate group. This approach is particularly effective for the synthesis of substituted, chiral nitrogen-containing heterocycles such as morpholines and piperazines.

In a typical sequence, a primary amine, acting as a nucleophile, attacks one of the electrophilic carbons of the epoxide. Under neutral or basic conditions, this attack preferentially occurs at the less sterically hindered C1 carbon in a classic S(_N)2 fashion. This initial step results in the formation of a secondary amine and a secondary hydroxyl group at the C2 position, with a defined stereochemistry dictated by the starting epoxide.

Step Reaction Type Nucleophile Electrophilic Center Leaving Group Intermediate/Product
1Epoxide Ring Opening (S(_N)2)Primary Amine (e.g., Benzylamine)C1 of EpoxideEpoxide Oxygen (as alkoxide)(S)-1-(Alkylamino)-4-tosyloxybutan-2-ol
2Intramolecular Cyclization (S(_N)2)Secondary Amine (internal)C4TosylateSubstituted Morpholine/Piperazine

One-Pot Multicomponent Transformations

The dual reactivity of this compound also lends itself to one-pot multicomponent reactions, where multiple chemical bonds are formed in a single synthetic operation without the isolation of intermediates. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation.

An example of such a transformation is the synthesis of substituted thiomorpholines. This can be envisioned in a one-pot reaction involving this compound, a primary amine, and a source of sulfur, such as carbon disulfide. In this scenario, the primary amine could first react with carbon disulfide to form a dithiocarbamate (B8719985) intermediate. This in situ generated nucleophile would then open the epoxide ring. The subsequent intramolecular cyclization, displacing the tosylate, would lead to the formation of the thiomorpholine (B91149) ring. While specific examples directly employing this compound in this exact multicomponent reaction are not extensively detailed in readily available literature, the principles of multicomponent reactions involving epoxides and amines with carbon disulfide suggest its feasibility.

These one-pot processes are highly valuable for the rapid generation of molecular diversity and the construction of complex heterocyclic libraries for applications in medicinal chemistry and materials science.

Mechanistic and Stereochemical Elucidation of S 4 Tosyloxy 1,2 Epoxybutane Transformations

Detailed Reaction Mechanism Investigations

The ring-opening of the epoxide moiety in (S)-4-Tosyloxy-1,2-epoxybutane is a nucleophilic substitution reaction that can exhibit characteristics of both SN1 and SN2 pathways, depending on the reaction conditions. This dichotomy also defines whether the process is concerted or stepwise.

SN1-like vs. SN2-like Character in Ring Opening

The transformation of the epoxide ring in this compound can be steered toward either an SN1-like or a pure SN2 mechanism based on the nature of the nucleophile and the presence or absence of acidic catalysts.

SN2-like Character : Under basic or neutral conditions with strong nucleophiles (e.g., alkoxides, amines, Grignard reagents), the reaction proceeds via a classic SN2 mechanism. researchgate.net The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance from the ethyl-tosylate side chain, this attack preferentially occurs at the less substituted C1 carbon. nih.gov This pathway is favored because the epoxide oxygen is a poor leaving group (as an alkoxide) and requires a strong "push" from a potent nucleophile to initiate ring-opening. figshare.com The reaction is bimolecular, with the rate depending on the concentration of both the epoxide and the nucleophile.

SN1-like Character : In the presence of an acid catalyst, the mechanism shifts to possess significant SN1 character. The acid protonates the epoxide oxygen, converting it into a much better leaving group (a hydroxyl group). researchgate.net This protonation weakens the C-O bonds and allows the ring to open, generating a species with considerable carbocationic character at the more substituted C2 carbon. figshare.com Although a full, discrete carbocation intermediate is not typically formed, the transition state involves a significant buildup of positive charge on the more substituted carbon. researchgate.net Consequently, weaker nucleophiles will preferentially attack the more electrophilic and charge-stabilized C2 position. scielo.org.mx

Concerted vs. Stepwise Processes

The distinction between concerted and stepwise mechanisms is directly linked to the SN2 and SN1 character of the reaction.

Concerted Process : The SN2 ring-opening is a concerted process. The nucleophilic attack and the breaking of the carbon-oxygen bond of the epoxide occur simultaneously in a single transition state. researchgate.net There are no intermediates formed in this pathway. This is the dominant mechanism under basic or neutral conditions with strong nucleophiles. nih.gov

Stepwise Process : The acid-catalyzed, SN1-like ring-opening is a stepwise process. The first step is a rapid and reversible protonation of the epoxide oxygen. The second, rate-determining step is the nucleophilic attack on the protonated epoxide, which involves a transition state with significant charge separation. figshare.com This multi-step nature, involving a protonated intermediate, is characteristic of a stepwise reaction.

Stereochemical Outcomes and Diastereocontrol

The inherent chirality of this compound makes it an excellent substrate for asymmetric synthesis, where controlling the stereochemical outcome is paramount.

Analysis of Diastereoselectivity and Enantioselectivity

The reactions involving this chiral epoxide are highly stereospecific and can be used to generate products with high diastereoselectivity and enantioselectivity.

Stereospecificity : The SN2 ring-opening is stereospecific. The nucleophile attacks the epoxide carbon from the side opposite to the C-O bond (backside attack), resulting in a complete inversion of configuration at the attacked stereocenter. researchgate.net When the C1 carbon is attacked, the resulting product retains the (S) configuration at C2, but the new stereocenter at C1 is formed with a defined configuration relative to C2.

Diastereoselectivity : In intramolecular reactions, high diastereoselectivity is often achieved. For instance, the base-catalyzed intramolecular cyclization of derivatives of this compound, where a nucleophile is tethered to the molecule, leads to the formation of substituted chiral heterocycles like tetrahydrofurans. The formation of one diastereoisomer over another is controlled by the relative rates of cyclization, which is a highly diastereoselective process. nih.gov The configuration of the carbon stereocenter at the oxirane ring is inverted during the SN2 process, and new stereocenters are created with high diastereocontrol. nih.gov

Factors Influencing Chiral Induction and Retention

The stereochemical outcome is dictated by the reaction mechanism and the inherent chirality of the starting material.

Inversion of Configuration : The primary factor governing stereochemistry in SN2 reactions is the requirement for backside attack, which leads to inversion at the electrophilic carbon. This principle ensures the reliable transfer of chirality from the starting epoxide to the product.

Substrate Control : The pre-existing (S)-stereocenter at C2 exerts significant control over the stereochemistry of the products. In reactions where new stereocenters are formed, the existing chirality directs the approach of the incoming nucleophile, leading to a preference for one diastereomer.

Intramolecular vs. Intermolecular Reactions : Intramolecular reactions, such as the formation of azetidines or tetrahydrofurans from suitable derivatives, often exhibit high levels of chiral induction because the conformational constraints of the transition state favor a specific geometry for cyclization. nih.gov

Elucidation of Regioselectivity

Regioselectivity refers to the preference for a nucleophile to attack one electrophilic site over another. In this compound, the key regiochemical question is whether the nucleophile attacks the C1 or C2 carbon of the epoxide ring. The outcome is a textbook example of mechanistic control.

Attack at C1 (Less Substituted Carbon) : Under basic or neutral conditions, which promote an SN2 mechanism, the nucleophile preferentially attacks the less sterically hindered C1 carbon. nih.govscielo.org.mx This is because the SN2 transition state is highly sensitive to steric crowding. This pathway is often referred to as the "normal" addition product.

Attack at C2 (More Substituted Carbon) : Under acidic conditions, which favor an SN1-like mechanism, the regioselectivity is reversed. The nucleophile attacks the more substituted C2 carbon. researchgate.net This preference is not due to sterics but to electronics; the transition state has significant carbocation character, which is better stabilized by the alkyl group at the more substituted C2 position. scielo.org.mx

The regioselectivity of aminolysis (ring-opening with amine nucleophiles) can be particularly sensitive to both steric and electronic effects. Aliphatic amines, being strong nucleophiles, typically yield the product from SN2 attack at the terminal carbon (C1). In contrast, less basic aromatic amines, often used with an acid catalyst, can lead to attack at the more substituted benzylic carbon in substrates like styrene oxide, illustrating the dominance of electronic factors in SN1-like pathways. scielo.org.mx

The following table summarizes the predictable outcomes of the ring-opening reaction based on the reaction conditions.

ConditionNucleophile TypePredominant MechanismSite of AttackStereochemistryProcess
Basic / Neutral Strong (e.g., RO⁻, R₂N⁻, RMgX)SN2C1 (Less Hindered)Inversion of ConfigurationConcerted
Acidic Weak (e.g., H₂O, ROH)SN1-likeC2 (More Substituted)Racemization/InversionStepwise

Preferential Attack at Substituted vs. Unsubstituted Carbons

The epoxide ring of this compound contains two electrophilic carbons: the unsubstituted primary carbon (C1) and the substituted secondary carbon (C2). The regioselectivity of nucleophilic attack on this asymmetric epoxide is highly dependent on the reaction mechanism, which is influenced by the reaction conditions.

Under basic or neutral conditions, with strong nucleophiles (e.g., alkoxides, Grignard reagents, organolithiums), the reaction proceeds via an SN2 mechanism . masterorganicchemistry.comyoutube.com This mechanism is highly sensitive to steric hindrance. youtube.com Consequently, the nucleophile will preferentially attack the less sterically hindered, unsubstituted primary carbon (C1). This relief of ring strain is a significant driving force for the reaction. masterorganicchemistry.com The attack at C1 leads to the formation of a primary alcohol after workup, with the nucleophile attached to the terminal carbon.

Conversely, under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group and activating the ring for nucleophilic attack. researchgate.net The subsequent ring-opening can exhibit significant SN1 character. semanticscholar.org A partial positive charge develops on the carbon atoms of the epoxide ring. This positive charge is better stabilized at the more substituted secondary carbon (C2). As a result, weak nucleophiles will preferentially attack the more substituted C2 carbon.

It is important to note that the tosylate group on the side chain can also be displaced by a nucleophile, though this is generally a slower process compared to the ring-opening of the strained epoxide.

Electronic and Steric Directing Effects

The regiochemical outcome of the ring-opening of this compound is a direct consequence of the interplay between electronic and steric effects.

Steric Effects : As discussed, steric hindrance is the dominant factor in SN2 reactions under basic/neutral conditions. The primary carbon (C1) is significantly more accessible to incoming nucleophiles than the secondary carbon (C2), which is shielded by the adjacent carbon of the ethyl-tosyloxy side chain. This directs the nucleophilic attack to the C1 position. youtube.com

Electronic Effects : Under acidic conditions, electronic effects become more prominent. The protonated epoxide develops partial positive charge on the adjacent carbons. The secondary carbon (C2) is better able to stabilize this developing positive charge than the primary carbon (C1) due to hyperconjugation. This electronic stabilization directs the nucleophile to attack at C2. The electron-withdrawing nature of the nearby tosylate group can also influence the electron density of the epoxide carbons, potentially increasing the electrophilicity of both C1 and C2, though its effect on regioselectivity is secondary to the factors governing the SN1/SN2-like pathways.

The stereochemistry of the reaction is also well-defined. Because the ring-opening of epoxides via an SN2 mechanism involves a backside attack by the nucleophile, an inversion of configuration occurs at the carbon atom that is attacked. masterorganicchemistry.com If the attack occurs at C1 (the unsubstituted carbon), the stereocenter at C2 remains unaffected. If the attack occurs at C2, its (S)-configuration will be inverted to (R).

Kinetic Studies and Reaction Rate Analysis

Detailed experimental kinetic data for the transformations of this compound are not widely available in the general scientific literature. However, the principles of kinetic analysis can be applied to understand and quantify the reaction rates. Such studies are essential for optimizing reaction conditions and elucidating reaction mechanisms.

Determination of Rate Coefficients

Rate = k [this compound] [Nu⁻]

Here, k is the rate coefficient (or rate constant), which is a proportionality constant that depends on temperature. To determine k, the concentration of the reactant or product would be monitored over time. By fitting this concentration-time data to the integrated rate law, the value of k can be extracted. For instance, by varying the initial concentrations of the epoxide and the nucleophile and measuring the initial reaction rates, the order of the reaction with respect to each component and the value of k can be determined.

Illustrative Data for Rate Coefficient Determination

The following table is a hypothetical representation of data that could be generated to determine the rate coefficient for the reaction with a nucleophile like sodium azide.

ExperimentInitial [Epoxide] (M)Initial [NaN₃] (M)Initial Rate (M/s)Calculated k (M⁻¹s⁻¹)
10.100.101.5 x 10⁻⁴0.015
20.200.103.0 x 10⁻⁴0.015
30.100.203.0 x 10⁻⁴0.015

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Activation Energy Analysis

The activation energy (Ea) is the minimum energy required for a reaction to occur. It can be determined by studying the effect of temperature on the rate coefficient, k. This relationship is described by the Arrhenius equation:

k = A e-Ea/RT

where A is the pre-exponential factor (related to collision frequency and orientation), R is the ideal gas constant, and T is the absolute temperature in Kelvin.

To determine Ea, the reaction is performed at several different temperatures, and the rate coefficient k is calculated for each temperature. A plot of ln(k) versus 1/T (an Arrhenius plot) will yield a straight line with a slope equal to -Ea/R. From this slope, the activation energy can be calculated. A lower activation energy implies a faster reaction rate. For example, the activation energy for glycidyl azide polymer curing reactions has been reported in the range of 65-80 kJ/mol. mdpi.com

Illustrative Data for Activation Energy Analysis

Temperature (K)1/T (K⁻¹)Rate Coefficient k (M⁻¹s⁻¹)ln(k)
2980.003360.015-4.20
3080.003250.031-3.47
3180.003140.060-2.81
3280.003050.112-2.19

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

In Situ Spectroscopic Monitoring of Reaction Progress

Monitoring the progress of chemical reactions in real-time without the need for sample extraction is a powerful tool for understanding reaction kinetics and mechanisms. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for the in situ monitoring of this compound transformations.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to follow the reaction by monitoring the disappearance of vibrational bands associated with the reactants and the appearance of bands corresponding to the products. The epoxide ring has characteristic absorption bands, often found around 950-810 cm⁻¹ (asymmetric ring stretching) and ~1250 cm⁻¹ (symmetric ring stretching or "breathing" mode). An ATR-FTIR probe can be immersed directly into the reaction mixture to continuously record spectra. The decrease in the intensity of the characteristic epoxide peak over time provides a direct measure of the consumption of the starting material, allowing for real-time kinetic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and is an excellent method for monitoring reaction progress. The protons on the epoxide ring of this compound have distinct chemical shifts. Upon ring-opening, these protons will experience a significant change in their chemical environment, leading to a shift in their resonance signals. For example, the protons on the carbon bearing the newly formed hydroxyl group will shift downfield. By acquiring ¹H NMR spectra at regular intervals, one can integrate the signals corresponding to the starting material and the product. The relative integrals provide a quantitative measure of the conversion over time, from which kinetic data can be derived. This technique is particularly useful for identifying intermediates and byproducts that may form during the reaction.

Applications of S 4 Tosyloxy 1,2 Epoxybutane As a Chiral Building Block in Complex Molecule Synthesis

Construction of Chiral Alcohols and Diols

The bifunctional nature of (S)-4-Tosyloxy-1,2-epoxybutane makes it an excellent precursor for the synthesis of chiral 1,3- and 1,4-diols. The synthetic strategy often involves the sequential attack of nucleophiles at the two electrophilic centers. The epoxide is typically more reactive toward nucleophilic attack than the tosylate is toward displacement, allowing for a controlled, stepwise introduction of different functional groups.

A common approach involves the copper-catalyzed addition of organometallic reagents, such as Grignard or organolithium reagents, which regioselectively opens the epoxide at the least substituted carbon (C1). This initial reaction yields a chiral secondary alcohol with the tosylate group remaining at C4, providing a handle for a second nucleophilic substitution.

Alternatively, under conditions that promote the in situ formation of a diepoxide, this compound can behave like (S,S)-1,2,3,4-diepoxybutane. This allows for a double nucleophilic addition to create C2-symmetric diols. For instance, the reaction with two equivalents of phenylmagnesium bromide in the presence of a copper catalyst can yield (2S,3S)-dihydroxy-1,4-diphenylbutane. orgsyn.org This method is advantageous as it constructs multiple stereocenters in a single transformation, starting from a readily available chiral source. orgsyn.org

The controlled, sequential addition of two different nucleophiles allows for the synthesis of non-symmetric diols, further expanding the molecular diversity accessible from this single building block. sigmaaldrich.com

Table 1: Synthesis of Chiral Diols

Nucleophile(s)Reagents/ConditionsProduct TypeRef.
Phenylmagnesium bromide (2 eq.)CuI (cat.), THF, -30°C to 0°CSymmetric 1,4-diol orgsyn.org
Vinylmagnesium bromide (excess)CuI (cat.), THF, -78°CSymmetric 1,4-diol sigmaaldrich.com
R¹-Li, then R²-Li1. BF₃·OEt₂, -78°C; 2. Second nucleophileAsymmetric 1,4-diol sigmaaldrich.com

Synthesis of Chiral Amino Alcohols and Diamines

Chiral amino alcohols are crucial substructures in many pharmaceuticals and natural products. This compound provides an efficient route to these motifs through the ring-opening of the epoxide with nitrogen-based nucleophiles.

The reaction of the epoxide with amines, azides, or ammonia derivatives occurs with high regioselectivity at the terminal carbon (C1), yielding a 1-amino-2-hydroxy motif. The resulting intermediate, a 4-tosyloxy-butan-2-ol derivative, is a valuable precursor for further transformations. For example, the azide can be readily reduced to a primary amine, yielding a chiral amino alcohol.

If a primary amine is used to open the epoxide, the resulting secondary amine can, in a subsequent step, displace the tosylate intramolecularly to form a chiral substituted piperidine or other nitrogen-containing heterocycle. Alternatively, intermolecular displacement of the tosylate by a second amine nucleophile can lead to the synthesis of chiral 1,4-diamines. The robust nature of the tosylate as a leaving group facilitates these substitution reactions.

These synthetic routes are highly stereospecific, as the initial epoxide opening proceeds via an SN2 mechanism, inverting the stereochemistry at C1 if it were chiral, but in this case, it sets the stereochemistry relative to the existing center at C2. The stereocenter at C2, derived from the (S)-configuration of the starting material, remains untouched throughout these transformations, ensuring the transfer of chirality to the final product.

Table 2: Synthesis of Chiral Amino Alcohols and Derivatives

Nitrogen NucleophileReagents/ConditionsIntermediate ProductFinal Product Class
Sodium Azide (NaN₃)DMF or EtOH/H₂O(S)-1-azido-4-tosyloxybutan-2-olChiral Azido Alcohols
Benzylamine (BnNH₂)Aprotic Solvent, rt(S)-1-(benzylamino)-4-tosyloxybutan-2-olChiral Amino Alcohols
Ammonia (NH₃)Alcoholic solution(S)-1-amino-4-tosyloxybutan-2-olChiral Amino Alcohols

Preparation of Functionalized Cyclic and Acyclic Derivatives

One of the most powerful applications of this compound is in the synthesis of chiral heterocyclic compounds, particularly substituted tetrahydrofurans (THFs). These motifs are prevalent in a wide array of biologically active natural products.

The synthesis typically proceeds via a nucleophilic attack to open the epoxide ring, generating a secondary alcohol at C2. This intermediate is then primed for an intramolecular cyclization, where the newly formed hydroxyl group acts as an internal nucleophile to displace the tosylate at C4. This SN2 cyclization occurs with inversion of configuration, leading to the stereocontrolled formation of a five-membered THF ring.

This strategy was notably employed in the synthesis of intermediates for macrolide antibiotics like tetranactin. For example, the reaction of a nucleophile like 2-lithium-5-vinylfuran with a related precursor, (S)-1,2-epoxybutane, followed by subsequent transformations and cyclization, yields key building blocks like (+)- and (–)-homononactic acid, which feature a substituted THF ring. organic-chemistry.org The stereochemistry of the substituents on the THF ring is directly controlled by the stereochemistry of the chiral epoxybutane precursor.

The differential reactivity of the epoxide and the tosylate group in this compound allows for its use in creating complex, polyfunctionalized acyclic molecules. These aliphatic scaffolds can be tailored with specific functional groups at defined positions, serving as advanced intermediates for larger, more complex targets.

A key strategy is the sequential, one-pot addition of two different organometallic nucleophiles. sigmaaldrich.com The first nucleophile, often an organolithium reagent in the presence of a Lewis acid like BF₃·OEt₂, selectively opens the epoxide at low temperatures to give a mono-addition adduct. sigmaaldrich.com Without isolating this intermediate, a second, different nucleophile can be introduced to displace the tosylate group. This powerful approach allows for the efficient construction of differentially substituted 1,4-diol derivatives in a single operation, showcasing the molecule's role as a linchpin in assembling complex aliphatic chains.

Strategic Intermediate in Total Synthesis

The utility of this compound and its close derivatives is highlighted by their successful application as strategic intermediates in the total synthesis of complex natural products.

A prominent example is the synthesis of the macrotetrolide antibiotic tetranactin. The core components of tetranactin are (+)- and (–)-nonactic acid and their homologs, homononactic acid. The synthesis of (+)- and (–)-homononactic acid has been achieved starting from (S)-(–)-1,2-epoxybutane, a direct precursor to the title compound. organic-chemistry.org In this synthesis, the epoxide is opened by 2-lithium-5-vinylfuran, establishing the carbon skeleton and key stereocenters that are ultimately incorporated into the substituted tetrahydrofuran ring of the natural product intermediate. organic-chemistry.org

While specific examples for pheromone synthesis using this exact C4 building block are less commonly cited, the strategic approach is evident. Many insect pheromones are chiral, polyketide-derived aliphatic alcohols, epoxides, or esters. Chiral building blocks like this compound are ideal starting points. For instance, coupling reactions involving the displacement of the tosylate with a Grignard reagent, a common strategy in pheromone synthesis, can be used to build the carbon backbone. nih.govbeilstein-journals.org The remaining epoxide or the resulting diol functionality can then be elaborated to match the structure of the target pheromone. The inherent chirality of the building block ensures the final product is obtained in an enantiomerically pure form, which is often critical for biological activity.

Precursors to Bioactive Molecules and Pharmaceutical Scaffolds

The inherent reactivity and defined stereochemistry of this compound make it an ideal starting material for the synthesis of various heterocyclic structures that form the core of many pharmaceutical agents. The two electrophilic sites—the epoxide and the carbon bearing the tosylate—can be targeted sequentially by different nucleophiles, allowing for a controlled and stereospecific construction of key scaffolds.

The general strategy involves an initial nucleophilic attack to open the epoxide ring, followed by an intramolecular cyclization via displacement of the tosylate group. This "epoxide-opening/cyclization" cascade is a highly efficient method for creating chiral five-membered heterocycles, which are prevalent in a vast array of bioactive molecules.

Synthesis of Chiral 3-Hydroxypyrrolidines:

The chiral 3-hydroxypyrrolidine scaffold is a crucial component in numerous pharmaceuticals, including antiviral and antidiabetic drugs. This compound serves as an excellent precursor to (R)-3-hydroxypyrrolidine derivatives. The synthesis commences with the regioselective opening of the epoxide at the less hindered C1 position by a primary amine (R-NH₂). This reaction establishes a key carbon-nitrogen bond and generates a secondary alcohol. Subsequent intramolecular N-alkylation, where the newly introduced nitrogen atom displaces the tosylate group, leads to the formation of the pyrrolidine ring.

Table 1: Synthesis of Chiral N-Substituted-3-hydroxypyrrolidines
ReactantIntermediateFinal Product (Scaffold)
This compound + R-NH₂(S)-1-(Alkylamino)-4-tosyloxybutan-2-ol(R)-N-Alkyl-3-hydroxypyrrolidine

Synthesis of Chiral 3-Hydroxytetrahydrofurans:

Similarly, the 3-hydroxytetrahydrofuran moiety is a structural motif found in several natural products and biologically active compounds. The synthesis of chiral derivatives of this scaffold can be achieved from this compound. An oxygen nucleophile, often delivered as a protected alcohol or a carboxylate, initiates the ring-opening of the epoxide. The subsequent intramolecular O-alkylation (Williamson ether synthesis) by the resulting hydroxyl group displaces the tosylate to forge the five-membered tetrahydrofuran ring with high stereocontrol.

Table 2: Synthesis of Chiral 3-Hydroxytetrahydrofuran
ReactantIntermediateFinal Product (Scaffold)
This compound + RO⁻(S)-1-(Alkoxy)-4-tosyloxybutan-2-ol(R)-3-Hydroxytetrahydrofuran derivative

Development of Novel Chiral Ligands and Catalysts

The enantiopure scaffolds synthesized from this compound are not only valuable as pharmaceutical precursors but also as core structures for the development of new chiral ligands and organocatalysts. Asymmetric catalysis relies on the transfer of chirality from a catalyst to a substrate, and the efficacy of this process is critically dependent on the three-dimensional structure of the ligand or catalyst.

The chiral pyrrolidine and tetrahydrofuran backbones derived from this building block can be further functionalized to create a diverse range of ligands for asymmetric metal catalysis. For instance, the hydroxyl group of the 3-hydroxypyrrolidine scaffold can be converted into various other functional groups, or the nitrogen atom can be incorporated into a bidentate or tridentate ligand system. These ligands can coordinate with transition metals (e.g., Ruthenium, Rhodium, Palladium) to form catalysts capable of promoting a wide variety of enantioselective transformations, such as asymmetric hydrogenations, cross-coupling reactions, and cycloadditions.

Furthermore, the chiral pyrrolidine framework is the basis for highly successful organocatalysts, such as proline and its derivatives. By elaborating the structures derived from this compound, novel organocatalysts can be designed for metal-free asymmetric reactions, including aldol reactions, Michael additions, and Mannich reactions. The rigid, well-defined conformation of the five-membered ring system provides an effective chiral environment to induce high levels of stereoselectivity in these transformations. The ability to systematically modify the substituents on the heterocyclic core allows for the fine-tuning of steric and electronic properties, enabling the optimization of catalyst performance for specific applications.

Advanced Theoretical and Computational Studies on S 4 Tosyloxy 1,2 Epoxybutane Reactivity

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for elucidating reaction mechanisms, predicting selectivity, and analyzing the stability of different molecular conformations. For a molecule like (S)-4-Tosyloxy-1,2-epoxybutane, DFT could provide invaluable insights.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations can provide a dynamic picture of chemical processes, including the explicit effects of the solvent and interactions with catalysts.

Quantitative Structure-Activity Relationships (QSAR) for Epoxide Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the chemical structure of a compound with its reactivity. In the context of this compound, QSAR studies are instrumental in predicting its reactivity towards various nucleophiles, a critical aspect for its application in synthetic chemistry. These models are built upon the principle that the structural and electronic properties of a molecule, known as molecular descriptors, govern its chemical behavior.

A comprehensive QSAR analysis for this compound would involve the systematic variation of its structural features and the subsequent correlation of these changes with its reactivity, typically the rate of nucleophilic ring-opening. While specific, detailed QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles can be applied based on studies of structurally similar epoxides. Such an analysis would focus on the impact of the tosyloxy group and the stereochemistry of the epoxide on its reactivity.

The development of a predictive QSAR model for the reactivity of this compound and its analogs would involve the following key steps:

Dataset Compilation: A dataset of structurally related epoxides with experimentally determined reactivity data (e.g., reaction rates with a specific nucleophile) would be assembled. This dataset would ideally include variations in the substituent at the 4-position and modifications to the epoxide ring.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the electron-withdrawing nature of the tosyloxy group significantly influences the electrophilicity of the epoxide carbons.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters like those developed by Taft. The bulky tosyloxy group can sterically hinder the approach of nucleophiles.

Model Development and Validation: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and more advanced machine learning techniques like Artificial Neural Networks (ANN) would be employed to build a mathematical model that correlates the calculated descriptors with the observed reactivity. The predictive power of the model would then be rigorously validated using internal and external validation techniques.

A hypothetical QSAR study on a series of 4-substituted-1,2-epoxybutanes could yield valuable insights. For instance, by varying the substituent (X) in the general structure of (S)-4-X-1,2-epoxybutane, a relationship between the electronic properties of X and the rate of nucleophilic attack could be established.

Table 1: Hypothetical Molecular Descriptors for a QSAR Study of (S)-4-X-1,2-epoxybutane Reactivity

Substituent (X)Electronic Descriptor (e.g., Hammett constant, σ)Steric Descriptor (e.g., Taft's E_s)Predicted Relative Reactivity
OTs (Tosyloxy)High positive value (strong electron-withdrawing)Large negative value (significant steric hindrance)Moderate to High (electron-withdrawing effect dominates)
OAc (Acetoxy)Moderate positive valueModerate negative valueModerate
OH (Hydroxy)Near zeroSmall negative valueLow
Cl (Chloro)Moderate positive valueSmall negative valueModerate

The data in this table is illustrative and intended to demonstrate the principles of a QSAR study.

The resulting QSAR model could be expressed as a mathematical equation, for example:

log(k) = c₀ + c₁σ + c₂E_s + ...

where k is the reaction rate constant, σ is the Hammett constant representing the electronic effect of the substituent, E_s is the Taft steric parameter, and c₀, c₁, and c₂ are coefficients determined from the regression analysis.

Such a model would allow for the in silico prediction of the reactivity of novel, unsynthesized analogs of this compound, thereby guiding synthetic efforts and accelerating the discovery of new chiral building blocks with tailored reactivity profiles. The insights gained from these computational studies are invaluable for understanding the fundamental structure-reactivity relationships that govern the chemistry of this important class of compounds.

Future Directions and Emerging Research Avenues for S 4 Tosyloxy 1,2 Epoxybutane Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Methods

The synthesis of (S)-4-Tosyloxy-1,2-epoxybutane traditionally relies on multi-step processes that may involve hazardous reagents and generate significant waste. The future of its synthesis lies in creating more sustainable pathways, focusing on greener solvents, solvent-free conditions, and energy-efficient designs to minimize environmental impact.

Green Solvents and Solvent-Free Conditions

A primary goal in green chemistry is to reduce or replace volatile and toxic organic solvents. Research into the synthesis of chiral epoxides is exploring the use of greener alternatives which are biodegradable, derived from renewable resources, and have lower toxicity. For the tosylation step in the synthesis of compounds like this compound, which typically involves solvents like dichloromethane or toluene, future methods could employ bio-based solvents such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).

Furthermore, developing solvent-free reaction conditions represents a significant leap in sustainability. Mechanochemistry, where reactions are induced by mechanical force (grinding), is one such avenue. Applying this to the tosylation of the precursor alcohol, (S)-3,4-epoxy-1-butanol, could eliminate the need for bulk solvents entirely, drastically reducing waste streams and simplifying product purification.

Energy-Efficient Reaction Design

Future synthetic routes will increasingly incorporate energy-efficient technologies. Microwave-assisted synthesis, for example, can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings compared to conventional heating methods. The application of microwave irradiation to the tosylation of the epoxy alcohol precursor could not only accelerate the reaction but also improve yields and reduce the formation of byproducts. Another approach is the development of catalytic systems that operate efficiently at ambient temperatures, removing the need for energy-intensive heating or cooling.

Innovations in Catalysis for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern organic synthesis. For this compound, future research will focus on novel heterogeneous catalysts and engineered enzymes to improve reaction efficiency, facilitate catalyst recycling, and achieve higher levels of selectivity, thereby reducing waste and production costs.

Novel Heterogeneous Catalysts

The use of heterogeneous catalysts is a cornerstone of green and sustainable chemistry because they can be easily separated from the reaction mixture and reused. researchgate.net For the synthesis of the chiral epoxy alcohol precursor, research is moving towards solid acid or base catalysts that can replace homogeneous catalysts, which are often difficult to recover. google.commdpi.com For instance, developing a solid acid catalyst for the tosylation step would simplify the process by allowing for easy filtration and reuse of the catalyst, minimizing waste. researchgate.net Porous materials like zeolites or functionalized silica and resins are promising platforms for designing such catalysts. mdpi.comuc.pt

Catalyst TypePotential Application in SynthesisAdvantages
Zeolites Epoxidation of precursor alkeneShape selectivity, thermal stability, reusability
Functionalized Resins Tosylation of (S)-3,4-epoxy-1-butanolEasy separation, tunable acidity/basicity, potential for flow chemistry
Immobilized Metal Complexes Asymmetric epoxidationHigh enantioselectivity, catalyst recycling, reduced metal leaching
Sulfonated Carbon Acetalization/protection stepsLow cost, high stability, sustainable material

Enzyme Engineering for Tailored Reactivity

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. acs.org Enzymes operate under mild conditions (neutral pH, ambient temperature) and can provide exquisite chemo-, regio-, and enantioselectivity. researchgate.netresearchgate.net For the synthesis of the (S)-3,4-epoxy-1-butanol precursor, enzyme-catalyzed methods are a key research direction.

Epoxide hydrolases (EHs) can be used in the kinetic resolution of racemic epoxides to produce enantiopure building blocks. researchgate.netepa.gov Furthermore, protein engineering can be used to tailor the activity and substrate specificity of enzymes. By modifying the active site of a lipase or an alcohol dehydrogenase, it may be possible to create a biocatalyst specifically designed for the efficient and highly selective synthesis of the chiral epoxy alcohol precursor, starting from simple, renewable feedstocks. nih.gov

Integration with Flow Chemistry and Continuous Manufacturing

The shift from batch processing to continuous flow manufacturing is a transformative trend in the chemical and pharmaceutical industries. researchgate.netrsc.org This approach offers significant advantages in terms of safety, process control, scalability, and efficiency. researchgate.net

Integrating the synthesis of this compound into a continuous flow system would involve pumping the reactants through a series of reactors, purifiers, and sensors in a continuous stream. researchgate.net For example, a flow process could be designed where the precursor alcohol is passed through a packed-bed reactor containing an immobilized tosylation catalyst. The resulting product stream could then be purified in-line, eliminating the need for manual handling of intermediates and reducing exposure to potentially hazardous materials. This approach not only enhances safety and efficiency but also allows for easier scaling of production without extensive re-optimization. rsc.org

ParameterBatch ProcessingContinuous Flow Manufacturing
Safety Higher risk due to large volumes of reagentsEnhanced safety with small reaction volumes
Scalability Difficult, often requires re-optimizationStraightforward, by extending operation time
Process Control Limited control over temperature/mixingPrecise control over reaction parameters
Efficiency Lower space-time yieldHigher productivity and space-time yield
Waste Generation Higher due to workup/purification stepsMinimized waste, potential for in-line purification

Exploration of New Reactivity Patterns and Rearrangement Chemistry

Future research is poised to expand the synthetic utility of this compound by exploring novel reactivity patterns and intramolecular rearrangements. The molecule's inherent functionality allows for the design of complex cascade or domino reactions, where a single synthetic operation can lead to a significant increase in molecular complexity.

One promising area is the investigation of organocatalyzed rearrangement reactions . Chiral Brønsted acids and other organocatalysts have been shown to promote enantioselective Meinwald-type rearrangements of epoxides, leading to the formation of chiral carbonyl compounds. nih.gov For this compound, this could translate to novel intramolecular rearrangements, where the tosylate-bearing side chain participates in the reaction, potentially leading to the formation of chiral cyclic ethers or other complex heterocyclic systems. The regioselectivity of such rearrangements, influenced by the substitution pattern of the epoxide and the nature of the catalyst, remains a fertile ground for investigation. nih.govacs.org

Furthermore, the exploration of photoredox and metallaphotoredox catalysis opens up new avenues for radical-mediated transformations of this compound. rsc.orgacs.org Visible-light-driven processes could enable novel ring-opening and cyclization reactions that are not accessible through traditional thermal methods. For instance, the synergistic use of a photocatalyst and a transition metal could facilitate the generation of radical intermediates that undergo unique rearrangement or annulation reactions, leading to the synthesis of novel spirocyclic or fused-ring systems. rsc.org

The development of domino reactions initiated by the selective opening of either the epoxide or the displacement of the tosylate group is another key research direction. nih.govresearchgate.net By carefully selecting nucleophiles and reaction conditions, it is possible to trigger a cascade of bond-forming events. For example, a nucleophile could first open the epoxide, and the resulting alkoxide could then act as an internal nucleophile to displace the tosylate, forming a chiral cyclic ether in a single step. The chemo- and stereoselectivity of these complex transformations will be a central focus of future studies. nih.gov

Research AvenuePotential TransformationExpected Outcome
Organocatalyzed RearrangementsIntramolecular Meinwald-type rearrangementChiral cyclic ethers, complex heterocycles
Photoredox CatalysisRadical-mediated ring-opening/cyclizationNovel spirocyclic and fused-ring systems
Domino ReactionsSequential epoxide opening and tosylate displacementStereocontrolled synthesis of chiral cyclic ethers

Computational Chemistry-Guided Reaction Discovery

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting and understanding the reactivity of complex organic molecules like this compound. Future research will increasingly rely on computational studies to guide the discovery of new reactions and to optimize existing ones.

Predicting Regioselectivity and Stereoselectivity: DFT calculations can provide detailed insights into the transition states of various reaction pathways, allowing for the accurate prediction of regioselectivity in epoxide ring-opening reactions. cjps.orgsci-hub.se This is particularly crucial for this compound, where nucleophilic attack can occur at either of the two epoxide carbons. By modeling the interaction of the substrate with different catalysts and nucleophiles, researchers can rationally design reaction conditions that favor the desired regio- and stereoisomer. cjps.orgucdavis.edu

Mechanism Elucidation: Computational studies are instrumental in elucidating complex reaction mechanisms. For instance, in the case of rearrangement reactions, DFT can help to distinguish between concerted and stepwise pathways and to identify key intermediates. acs.org This fundamental understanding is essential for optimizing reaction conditions and for expanding the scope of the transformation to other substrates.

Catalyst Design: A significant future direction is the use of computational chemistry to design novel catalysts with enhanced activity and selectivity for reactions involving this compound. By modeling the catalyst-substrate interactions, it is possible to rationally modify the catalyst structure to achieve better stereocontrol or to promote a desired reaction pathway. This in-silico approach can significantly accelerate the catalyst development process, reducing the need for extensive experimental screening.

Computational ApplicationResearch FocusImpact on this compound Chemistry
DFT CalculationsPredicting regioselectivity of epoxide ring-openingRational design of stereoselective syntheses
Transition State AnalysisElucidating mechanisms of rearrangements and cascade reactionsOptimization of reaction conditions and expansion of substrate scope
In-silico Catalyst DesignDeveloping novel catalysts for asymmetric transformationsAccelerated discovery of more efficient and selective catalysts

Automated Synthesis and High-Throughput Experimentation in Asymmetric Transformations

The integration of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize the way research is conducted in the field of asymmetric synthesis. For a versatile building block like this compound, these technologies offer the potential to rapidly explore a vast reaction space and to optimize reaction conditions with unprecedented efficiency.

Automated Flow Synthesis: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for straightforward scaling-up. acs.org Future research will likely focus on developing automated flow processes for the synthesis and derivatization of this compound. researchgate.netrsc.org Such systems can be used to rapidly screen a wide range of reaction parameters, such as temperature, pressure, and catalyst loading, to identify optimal conditions in a fraction of the time required for batch experimentation. acs.org

High-Throughput Screening of Catalysts: HTE techniques are particularly well-suited for the discovery of new catalysts for asymmetric transformations involving this compound. nih.gov By employing parallel reactor systems and rapid analytical methods, researchers can screen large libraries of potential catalysts to identify those that provide the highest enantioselectivity and reactivity for a given transformation. mpg.dersc.org This approach is expected to accelerate the discovery of novel and more efficient catalysts for the asymmetric ring-opening and rearrangement reactions of this chiral epoxide.

Reaction Optimization using Design of Experiments (DoE): The combination of automated synthesis platforms with statistical Design of Experiments (DoE) methodologies will enable a more systematic and efficient approach to reaction optimization. By simultaneously varying multiple reaction parameters, DoE allows for the rapid identification of optimal conditions and the elucidation of complex interactions between different variables. This will be invaluable for fine-tuning the delicate balance of reactivity and selectivity in the transformations of this compound.

TechnologyApplication in this compound ChemistryKey Benefits
Automated Flow SynthesisRapid screening of reaction parameters and synthesis of derivativesImproved reaction control, safety, and scalability
High-Throughput ScreeningDiscovery of new catalysts for asymmetric transformationsAccelerated catalyst discovery and development
Design of Experiments (DoE)Systematic optimization of reaction conditionsEfficient identification of optimal conditions and understanding of parameter interactions

Q & A

Q. What are the critical steps and methodologies for synthesizing (S)-4-Tosyloxy-1,2-epoxybutane?

The synthesis involves two key stages:

Asymmetric Epoxidation : Use Jacobsen hydrolytic kinetic resolution (HKR) to achieve enantioselective epoxidation of 1,2-epoxybutane. This method leverages chiral (salen)Co(III) catalysts to favor the (S)-configuration .

Tosylation : React the epoxide intermediate with tosyl chloride (TsCl) in anhydrous conditions. Optimize stoichiometry (1:1.2 molar ratio of epoxide to TsCl) and use a base like pyridine to scavenge HCl byproducts.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water) to isolate the product. Monitor purity via 1H NMR^1 \text{H NMR} (δ 7.8 ppm for tosyl aromatic protons) .

Q. How is the molecular weight and elemental composition of this compound calculated?

The molecular formula is C11_{11}H14_{14}O4_4S , derived from:

  • Epoxide core (C4_4H7_7O2_2): 4 carbons, 7 hydrogens, 2 oxygens.
  • Tosyl group (C7_7H7_7SO3_3): 7 carbons, 7 hydrogens, 1 sulfur, 3 oxygens.
AtomQuantityAtomic WeightContribution
C1112.01132.11
H141.00814.11
O416.0064.00
S132.0732.07
Total Molecular Weight 242.29 g/mol

This method mirrors calculations for simpler epoxides like 1,2-epoxybutane (C4_4H8_8O, MW 72.11 g/mol) .

Q. What safety precautions are essential when handling this compound?

  • Hazards : Acute toxicity (oral, dermal, inhalation), carcinogenicity (Category 2), severe eye damage, and flammability .
  • Mitigation :
    • Use fume hoods and PPE (nitrile gloves, goggles).
    • Avoid sparks/open flames (flammable liquid).
    • Store in airtight containers at 2–8°C.
    • Neutralize spills with inert adsorbents (e.g., vermiculite).

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Catalyst Tuning : Modify Jacobsen HKR catalyst (e.g., electron-withdrawing substituents on salen ligands) to enhance enantioselectivity (>99% ee) .
  • Kinetic Control : Monitor reaction progress via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) to terminate the reaction at optimal conversion (50–60% for HKR).
  • Side Reactions : Suppress epoxide ring-opening by using anhydrous solvents and low temperatures (0–5°C) during tosylation.

Q. How do competing reaction pathways affect nucleophilic attacks on this compound?

The compound has two reactive sites:

  • Epoxide Ring : Susceptible to nucleophilic attack (e.g., by amines or alcohols) at the less substituted carbon (C2) due to steric hindrance at C1.
  • Tosyloxy Group : Undergoes SN_\text{N}2 displacement with nucleophiles (e.g., azides, thiols).

Q. Methodological Analysis :

Kinetic Studies : Use 1H NMR^1 \text{H NMR} to track regioselectivity. For example, epoxide-opening with NaN3_3 in DMF at 60°C yields 4-azido-1,2-diol derivatives.

Computational Modeling : Apply DFT calculations (B3LYP/6-31G*) to predict transition-state energies for competing pathways.

Q. How to resolve contradictions in reported reaction yields for epoxide functionalization?

Discrepancies often arise from:

  • Impurities : Residual moisture or acidic protons can hydrolyze the epoxide. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H2_2O).
  • Catalyst Loading : Excessive catalyst (e.g., >5 mol% Co-salen) may promote side reactions. Optimize via DOE (design of experiments) .
  • Temperature Gradients : Ensure uniform heating (e.g., oil baths over mantle heaters) to prevent localized decomposition.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(S)-4-Tosyloxy-1,2-epoxybutane
Reactant of Route 2
Reactant of Route 2
(S)-4-Tosyloxy-1,2-epoxybutane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.